Cas no 94108-02-8 (Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI))

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI) structure
94108-02-8 structure
Productnaam:Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI)
CAS-nummer:94108-02-8
MF:C20H24Li5N10O22P5
MW:946.032167434692
CID:811536
PubChem ID:6419779

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • P1,P5-Di(adenosine-5') pentaphosphate pentalithium salt
    • P1,P5-DI(ADENOSINE-5'-)PENTAPHOSPHATE, TRILITHIUM SALT
    • 5'-ester with adenosine, pentalithium sal...
    • 5'-ester with adenosine, pentalithium salt (9CI)
    • Adenosine5'-(hexahydrogen pentaphosphate), P''''&reg
    • AP5A
    • AP5A,3LI
    • AP5A,LI3
    • DIADENOSINE PENTAPHOSPHATE LITHIUM SALT
    • DIADENOSINE PENTAPHOSPHATE PENTALITHIUM SALT
    • p1,p5-Di(adenosine-5')pentaphosphate pentalithium salt
    • 94108-02-8
    • EINECS 302-339-2
    • DTXSID00240560
    • AP5A lithium salt' P1,P5-Di(adenosine-5') pentaphosphate pentalithium salt
    • K00187
    • pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    • Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt
    • Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI)
    • Inchi: InChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
    • InChI-sleutel: UCSIUKZZDLEYFE-CSMIRWGRSA-I
    • LACHT: [Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Berekende eigenschappen

  • Exacte massa: 946.05500
  • Monoisotopische massa: 946.0554896g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 30
  • Zware atoomtelling: 62
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1540
  • Aantal covalent gebonden eenheden: 6
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 495Ų

Experimentele eigenschappen

  • Kookpunt: 1306°C at 760 mmHg
  • Vlampunt: 743.6°C
  • Oplosbaarheid: H2O: 50 mg/mL
  • PSA: 543.70000
  • LogboekP: 1.02400

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI) Beveiligingsinformatie

  • WGK Duitsland:3
  • FLUKA MERK F CODES:10-21
  • Opslagvoorwaarde:−20°C

Adenosine5'-(hexahydrogen pentaphosphate), P''''®5'-ester with adenosine, pentalithium salt (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd